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Compound of Interest |

2-Isopropoxy-3-methoxybenzoic
Compound Name: ,
acid
CAS No.: 85686-10-8
Cat. No.: B1359961
\ 7

CAS Number: 85686-10-8 Chemical Family: Alkoxybenzoic Acids / Salicylic Acid Derivatives
Document Type: Technical Monograph for APl Synthesis & Medicinal Chemistry

Executive Summary

2-Isopropoxy-3-methoxybenzoic acid (CAS 85686-10-8) is a specialized aromatic building
block used primarily in the optimization of small-molecule pharmaceuticals. Structurally derived
from o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), this compound features a bulky
isopropoxy group at the ortho position and a methoxy group at the meta position relative to the
carboxylic acid.

This specific substitution pattern is critical in Medicinal Chemistry for modulating lipophilicity (

), improving metabolic stability against esterases, and inducing conformational locks in drug-
target interactions. It serves as a key intermediate in the synthesis of GPCR antagonists and
kinase inhibitors where steric bulk at the 2-position is required to enforce bio-active
atropisomerism or fill hydrophobic pockets.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]

Nomenclature & Identifiers
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Parameter

Detail

IUPAC Name

2-Propan-2-yloxy-3-methoxybenzoic acid

Common Name

2-Isopropoxy-3-methoxybenzoic acid

CAS Number 85686-10-8

Molecular Formula

Molecular Weight 210.23 g/mol

SMILES COclccec(C(=0)0)c10Cc(C)C

InChl Key WWPLDSOFBMZGIJ-UHFFFAQYSA-N

Physical Properties

Value -
Property ) ) Significance
(Experimental/Predicted)
White to off-white crystalline Purity indicator (Coloration
Appearance S
powder suggests oxidation)
Melting Point 108 — 112 °C Identity confirmation
N ) Distillation requires high
Boiling Point 324.5 £ 22.0 °C (760 mmHg)
vacuum
) Process engineering
Density 1.1+0.1 g/cm3 )
calculations
] ] Acidic workup required for
pKa ~3.8 (Carboxylic acid) ) )
isolation
Moderate lipophilicity; good
LogP 2.40 Pop V19

membrane permeability

Synthesis & Manufacturing Methodologies

The industrial synthesis of CAS 85686-10-8 typically proceeds via the O-alkylation of o-vanillic

acid derivatives. Direct alkylation of the acid is possible but often leads to ester by-products.

The Ester-Protection Route is the industry standard for high-purity (>98%) synthesis.
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Core Synthesis Pathway (Ester-Protection Route)

This route minimizes side reactions and allows for easier purification of the intermediate ester.
» Step 1: Esterification of o-Vanillic Acid to protect the carboxylic acid.
o Step 2: Williamson Ether Synthesis to introduce the isopropyl group.

o Step 3: Saponification to yield the final free acid.

Reagents & Conditions:
» Starting Material: 2-Hydroxy-3-methoxybenzoic acid (CAS 877-22-5).[1]

o Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-lodopropane.
o Base: Potassium Carbonate (

) or Cesium Carbonate (

).

o Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Visualized Workflow (Graphviz)
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Start: o-Vanillic Acid
(2-Hydroxy-3-methoxybenzoic acid)

:

Step 1: Esterification
(MeOH, H2S04, Reflux)

Yield >95%

[ e e S S L S S B S o e S

Intermediate 1:
Methyl 2-hydroxy-3-methoxybenzoate

Step 2: O-Alkylation
(iPr-Br, K2CO3, DMF, 60°C)

SN2 Reaction

Intermediate 2:
Methyl 2-isopropoxy-3-methoxybenzoate

______________ s

Step 3: Saponification
(LiOH or NaOH, THF/H20)

Hydrolysis & Acidification

Product: 2-Isopropoxy-3-methoxybenzoic acid

(CAS 85686-10-8)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for high-purity 2-lsopropoxy-3-methoxybenzoic acid.
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Detailed Experimental Protocol (Step 2 & 3 Focus)

Step 2: Alkylation

Charge a reactor with Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) and DMF (5-10
volumes).

e Add Potassium Carbonate (

, 1.5 eq) followed by 2-Bromopropane (1.5 eq).

e Heat the mixture to 60—70°C for 4—6 hours. Monitor by TLC/HPLC for disappearance of
phenol.

 Critical Control Point: Ensure temperature does not exceed 80°C to prevent elimination of
isopropyl bromide to propene.

o Workup: Quench with water, extract with Ethyl Acetate. The organic layer contains the ester
intermediate.

Step 3: Hydrolysis

Dissolve the crude ester in THF/Water (1:1).

Add Lithium Hydroxide Monohydrate (2.0 eq). Stir at room temperature for 12 hours.

Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCI to pH 2-3.

The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum
at 45°C.

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Quality Control & Analytical Profiling

To ensure the material is suitable for drug development (API Intermediate grade), the following
analytical specifications must be met.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Specification Table

Test Method Specification
Assay HPLC (Area %) >98.0%

Identification A 1H-NMR Conforms to structure
Identification B Mass Spectrometry (ESI) [M-H]- = 209.2

Loss on Drying Gravimetric <0.5%

Residue on Ignition Gravimetric <0.1%

Heavy Metals ICP-MS <10 ppm

1H-NMR Interpretation (Predicted, DMSO-d6)
e 12.8 ppm (s, 1H): Carboxylic acid (-COOH).

7.1-7.4 ppm (m, 3H): Aromatic protons (H-4, H-5, H-6).

4.4 ppm (sept, 1H): Methine of isopropyl group (-OCH(CH3)2).

3.8 ppm (s, 3H): Methoxy group (-OCH3).

1.2 ppm (d, 6H): Methyls of isopropyl group (-OCH(CH3)2).

Applications in Drug Discovery

2-Isopropoxy-3-methoxybenzoic acid is not merely a reagent; it is a scaffold modulator. In
Structure-Activity Relationship (SAR) studies, it is used to replace simple methoxy or ethoxy
benzoic acids to achieve specific pharmacological goals:

 Steric Occlusion: The bulky isopropyl group at the 2-position forces the carbonyl group out of
planarity with the phenyl ring. This "twist" can lock the molecule into a bioactive
conformation, increasing potency against receptors that require non-planar ligands.

o Metabolic Stability: The isopropyl ether is more resistant to O-dealkylation by Cytochrome
P450 enzymes compared to methyl or ethyl ethers, potentially extending the half-life (

) of the drug candidate.
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 Lipophilicity Tuning: Increasing the carbon count raises the LogP, facilitating better blood-
brain barrier (BBB) penetration for CNS targets.

Logical Application Workflow

L. GPCR Antagonists
Bioisostere (e.g., Orexin, GNRH)

Amide Coupling X
Steric Lock

(with Amines)
__—7 Kinase Inhibitors
2-Isopropoxy-3-methoxybenzoic Acid (Hydrophobic Pocket Binding)

(Scaffold) ——] Reduction
(to Benzyl Alcohol)

Click to download full resolution via product page

Figure 2: Utilization of the scaffold in downstream medicinal chemistry.
Safety & Handling (MSDS Summary)
» GHS Classification:

o Skin Irritation: Category 2 (H315)

o Eye Irritation: Category 2A (H319)

o STOT-SE: Category 3 (Respiratory Irritation, H335)
» Handling: Use in a fume hood. Avoid dust generation.

o Storage: Store in a cool, dry place (2—-8°C recommended for long-term stability) under inert
gas (Argon/Nitrogen) to prevent slow oxidation of the ether linkage.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 12357674 (Related Isomer) & Structure Search for CAS 85686-10-8. Retrieved from .[2]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1359961?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e ChemicalBook & Accela Chem.Product Entry: 2-Isopropoxy-3-methoxybenzoic acid (CAS
85686-10-8).[3][4] Retrieved from .

» Vogel, A. 1.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific &
Technical.

o Sigma-Aldrich.Safety Data Sheet (SDS) for substituted benzoic acids. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1359961?utm_src=pdf-body
https://aaronchem.com/67127-91-7
https://www.chem960.com/lang_it/cas_85686108/
https://www.benchchem.com/product/b1359961?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxysalicylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxybenzoic-acid
https://aaronchem.com/67127-91-7
https://www.chem960.com/lang_it/cas_85686108/
https://www.benchchem.com/product/b1359961#2-isopropoxy-3-methoxybenzoic-acid-cas-number
https://www.benchchem.com/product/b1359961#2-isopropoxy-3-methoxybenzoic-acid-cas-number
https://www.benchchem.com/product/b1359961#2-isopropoxy-3-methoxybenzoic-acid-cas-number
https://www.benchchem.com/product/b1359961#2-isopropoxy-3-methoxybenzoic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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